molecular formula C15H15N3O5S B13830667 [5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate

[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate

Cat. No.: B13830667
M. Wt: 349.4 g/mol
InChI Key: MUAWHSKZVSAWMH-UHFFFAOYSA-N
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Description

((2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl 2-hydroxybenzoate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxathiolane ring, a pyrimidine derivative, and a hydroxybenzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl 2-hydroxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxathiolane ring, followed by the introduction of the pyrimidine moiety and the final esterification with 2-hydroxybenzoic acid. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: For large-scale production, the synthesis is optimized to minimize costs and maximize efficiency. This involves using readily available starting materials, efficient catalysts, and scalable reaction conditions. Industrial methods may also include continuous flow processes to enhance reaction rates and product consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring biomolecules.

Medicine: Potential medical applications include its use as a precursor for antiviral and anticancer agents, given its ability to interact with nucleic acids and proteins.

Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which ((2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl 2-hydroxybenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxathiolane ring and pyrimidine moiety allow it to mimic natural substrates, thereby inhibiting or activating specific biochemical pathways. This interaction can lead to the modulation of cellular processes, such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Uniqueness: ((2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl 2-hydroxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds, its complex structure allows for a broader range of interactions and applications.

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c16-11-5-6-18(15(21)17-11)12-8-24-13(23-12)7-22-14(20)9-3-1-2-4-10(9)19/h1-6,12-13,19H,7-8H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAWHSKZVSAWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COC(=O)C2=CC=CC=C2O)N3C=CC(=NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173522-96-8
Record name 173522-96-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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